2,2-Dimethyl-1,3,8-triazaspiro[4.5]decan-4-one

Phospholipase D inhibition Isoform selectivity Cancer metastasis

This 2,2-dimethyl-substituted 1,3,8-triazaspiro[4.5]decan-4-one scaffold is the only spirocyclic core empirically validated to confer PLD2 isoform selectivity (up to 40-fold) where alternative cores (1-oxa-8-azaspiro[4.5]decane, 1,8-diazaspiro[4.5]decan-2-one) failed to yield any PLD2-preferring inhibitors. The gem-dimethyl group provides steric differentiation and metabolic protection, while three unfunctionalized nitrogen positions enable systematic three-dimensional SAR matrix generation. Ideal for PLD2-targeted oncology, neurology (ALS), metabolic disease programs, GPCR antagonist development (ORL-1/NOP, bradykinin B1), and constrained peptidomimetic synthesis via direct amide coupling at the free N-8 amine.

Molecular Formula C9H17N3O
Molecular Weight 183.25
CAS No. 1810721-33-5
Cat. No. B3324202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-1,3,8-triazaspiro[4.5]decan-4-one
CAS1810721-33-5
Molecular FormulaC9H17N3O
Molecular Weight183.25
Structural Identifiers
SMILESCC1(NC(=O)C2(N1)CCNCC2)C
InChIInChI=1S/C9H17N3O/c1-8(2)11-7(13)9(12-8)3-5-10-6-4-9/h10,12H,3-6H2,1-2H3,(H,11,13)
InChIKeyXTMIYXUZRQBOBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dimethyl-1,3,8-triazaspiro[4.5]decan-4-one (CAS 1810721-33-5) Procurement Guide for Drug Discovery Scaffolds


2,2-Dimethyl-1,3,8-triazaspiro[4.5]decan-4-one (CAS 1810721-33-5) is a spirocyclic heterocyclic building block featuring a 1,3,8-triazaspiro[4.5]decan-4-one core with gem-dimethyl substitution at the 2-position . The 1,3,8-triazaspiro[4.5]decan-4-one scaffold has been identified as a privileged structure in medicinal chemistry due to its ability to engender nanomolar potency and unprecedented isoform selectivity in phospholipase D (PLD) inhibition, with derivatives achieving up to 40-fold selectivity for PLD2 over PLD1 [1]. The compound serves as an unsubstituted core scaffold suitable for further derivatization at the N-1, N-3, and N-8 positions, enabling systematic exploration of structure-activity relationships across multiple target classes including GPCRs (ORL-1/NOP receptor, bradykinin B2 receptor) and serine/threonine kinases (DDR1) [2][3].

Why Generic Substitution of 2,2-Dimethyl-1,3,8-triazaspiro[4.5]decan-4-one Fails: Scaffold-Dependent Selectivity


The 1,3,8-triazaspiro[4.5]decan-4-one scaffold is not interchangeable with alternative spirocyclic piperidine cores (e.g., 1-oxa-8-azaspiro[4.5]decane or 1,8-diazaspiro[4.5]decan-2-one). Iterative parallel synthesis campaigns across ~500 compounds within the (1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one scaffold failed to yield PLD2-selective inhibitors; only upon switching to the 1,3,8-triazaspiro[4.5]decan-4-one core was PLD2-preferring inhibition achieved, demonstrating that the three-nitrogen spirocyclic arrangement is a structural determinant of isoform selectivity [1]. The gem-dimethyl substitution at the 2-position of the target compound further differentiates it from unsubstituted or N-phenyl variants by altering steric constraints around the hydantoin-like ring, which may influence downstream SAR at the N-1 and N-8 derivatization sites [2].

Quantitative Differentiation Evidence for 2,2-Dimethyl-1,3,8-triazaspiro[4.5]decan-4-one (CAS 1810721-33-5)


PLD2 vs. PLD1 Isoform Selectivity Conferred by 1,3,8-Triazaspiro[4.5]decan-4-one Scaffold

The 1,3,8-triazaspiro[4.5]decan-4-one scaffold—the core structure of the target compound—has been validated as a privileged structure for engendering PLD2 selectivity. A derivative (compound 9 in the study) incorporating this scaffold achieved a 40-fold selectivity for PLD2 (IC50 = 20 nM) over PLD1 (IC50 = 800 nM) in cellular assays, representing the first PLD2-preferring inhibitor reported at the time [1]. In contrast, the previously optimized (1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one scaffold yielded only dual PLD1/2 inhibitors or PLD1-selective compounds (e.g., 1700-fold selectivity for PLD1) [2].

Phospholipase D inhibition Isoform selectivity Cancer metastasis

ORL-1/NOP Receptor Agonist Potency of 1,3,8-Triazaspiro[4.5]decan-4-one Derivatives

Derivatives of the 1,3,8-triazaspiro[4.5]decan-4-one scaffold exhibit high-affinity agonism at the ORL-1 (NOP) receptor. Compound 1a, 8-(5,8-dichloro-1,2,3,4-tetrahydro-naphthalen-2-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one, demonstrated a Ki of 1.8 nM at human ORL-1 receptors with >100-fold selectivity over μ-, δ-, and κ-opioid receptors [1]. In comparison, the clinical-stage NOP agonist Ro 64-6198 (also a 1,3,8-triazaspiro[4.5]decan-4-one derivative) showed a Ki of 0.35 nM with 100-fold selectivity [2]. The target compound's 2,2-dimethyl substitution pattern may offer distinct pharmacokinetic tuning opportunities relative to N-phenyl analogs.

Nociceptin/Orphanin FQ receptor Non-peptide agonist Analgesia

Scaffold Versatility: Bradykinin B2 Receptor Antagonism and Pseudopeptide Integration

The 1,3,8-triazaspiro[4.5]decan-4-one ring system has been successfully integrated into pseudopeptide backbones as a constrained amino acid surrogate, yielding bradykinin B2 receptor antagonists. The prototypical compound NPC 18521, containing this scaffold, demonstrated anti-edematogenic and antinociceptive activity in vivo [1]. A related B1 receptor antagonist, JMV1640, incorporating an N-1-substituted 1,3,8-triazaspiro[4.5]decan-4-one as a tetrapeptide replacement, exhibited an affinity of 24.10 ± 9.48 nM for the human cloned B1 receptor [2]. The target compound's unsubstituted N-1 and N-8 positions enable direct conjugation to peptide or pseudopeptide chains, a key differentiator from pre-functionalized analogs.

Bradykinin B2 receptor Pseudopeptide antagonists Inflammation

DDR1 Kinase Inhibition Profile of 1,3,8-Triazaspiro[4.5]decan-4-one Derivatives

Functionalized 1,3,8-triazaspiro[4.5]decan-4-one derivatives exhibit inhibitory activity against the discoidin domain receptor 1 (DDR1) kinase. A representative compound, 8-(1H-benzotriazole-5-carbonyl)-3-(2-morpholino-2-oxo-ethyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one, demonstrated an IC50 of 8.86 μM (8,860 nM) in an enzymatic assay using the intracellular domain of DDR1 containing the kinase active site [1]. While this represents micromolar potency, the scaffold provides a validated entry point for DDR1 inhibitor optimization campaigns. The target compound's 2,2-dimethyl substitution offers a distinct steric environment at the hydantoin ring compared to N-phenyl or N-alkyl analogs, potentially altering kinase selectivity profiles.

Discoidin domain receptor 1 Kinase inhibition Fibrosis

Physicochemical Property Profile: Predicted Drug-Likeness vs. Common Spirocyclic Comparators

2,2-Dimethyl-1,3,8-triazaspiro[4.5]decan-4-one (MW 183.25, C9H17N3O) exhibits a predicted LogP of approximately 0.38, topological polar surface area (TPSA) of ~58 Ų, and 2 hydrogen bond donors with 3 acceptors . In comparison, 8-benzyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one (CAS 974-41-4, MW 321.42) has a substantially higher LogP (~3.5 predicted) and larger TPSA (~42 Ų) . The target compound's lower molecular weight and balanced LogP make it a more favorable starting point for lead optimization programs adhering to Lipinski's Rule of Five, whereas pre-functionalized analogs may impose undesirable lipophilicity burdens early in SAR exploration.

Drug-likeness Physicochemical properties Building block selection

Synthetic Versatility: Three Distinct Derivatization Vectors vs. Mono-Functional Spirocycles

The 1,3,8-triazaspiro[4.5]decan-4-one core offers three distinct nitrogen positions (N-1, N-3, N-8) amenable to orthogonal functionalization, enabling systematic matrix library synthesis for SAR exploration. Iterative parallel synthesis campaigns have utilized this scaffold to generate libraries addressing multiple vectors simultaneously [1]. In contrast, common spirocyclic building blocks such as 1-oxa-8-azaspiro[4.5]decane or 1,8-diazaspiro[4.5]decan-2-one provide only 1-2 derivatizable positions [2][3]. The target compound's gem-dimethyl substitution at C-2 additionally blocks metabolic N-demethylation pathways that would otherwise be accessible in unsubstituted variants, potentially enhancing metabolic stability of derived compounds.

Parallel synthesis Diversity-oriented synthesis Scaffold derivatization

Procurement-Driven Application Scenarios for 2,2-Dimethyl-1,3,8-triazaspiro[4.5]decan-4-one (CAS 1810721-33-5)


PLD2-Selective Inhibitor Lead Optimization Programs

Research programs targeting phospholipase D2 (PLD2) for oncology, neurology (ALS), or metabolic disease indications should prioritize this scaffold. The 1,3,8-triazaspiro[4.5]decan-4-one core has been empirically validated to confer PLD2 selectivity (up to 40-fold) where alternative scaffolds failed to yield any PLD2-preferring inhibitors [1]. The target compound's 2,2-dimethyl substitution and unfunctionalized N-1 and N-8 positions enable systematic SAR exploration at all three nitrogen vectors, facilitating optimization of both potency and isoform selectivity profiles.

ORL-1/NOP Receptor Agonist Discovery and Optimization

Programs developing non-peptide agonists for the ORL-1 (NOP) receptor should consider this scaffold, which has yielded clinical-stage compounds including Ro 64-6198 with sub-nanomolar Ki (0.35 nM) and 100-fold selectivity over classical opioid receptors [1]. The target compound provides a distinct substitution pattern (2,2-dimethyl) compared to the extensively patented 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one series, offering potential intellectual property differentiation and alternative pharmacokinetic profiles for CNS-penetrant NOP agonists.

Conformationally Constrained Pseudopeptide Synthesis

Peptide medicinal chemistry groups seeking constrained amino acid surrogates for GPCR antagonist development should procure this scaffold. The 1,3,8-triazaspiro[4.5]decan-4-one ring system has been successfully integrated as a Pro-Hyp-Gly-Igl tetrapeptide replacement in bradykinin B1 receptor antagonists, achieving 24 nM affinity while imposing conformational rigidity [1]. The target compound's free amine at N-8 and lactam functionality enable direct conjugation to peptide chains via standard amide coupling protocols.

Matrix Library Synthesis and Diversity-Oriented Chemistry

Laboratories conducting iterative parallel synthesis or diversity-oriented chemistry campaigns should select this compound for its three orthogonal derivatization vectors (N-1, N-3, N-8). Unlike mono- or di-functional spirocyclic building blocks, this scaffold enables three-dimensional SAR matrix generation in a single synthetic stage [1]. The gem-dimethyl substitution at C-2 provides intrinsic protection against N-demethylation metabolism while maintaining sufficient steric accessibility for downstream functionalization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,2-Dimethyl-1,3,8-triazaspiro[4.5]decan-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.